2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid

Description

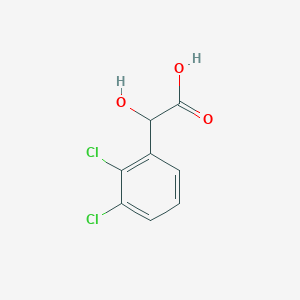

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBVCLSUNDJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301275920 | |

| Record name | (2,3-Dichlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35599-91-8 | |

| Record name | (2,3-Dichlorophenyl)(hydroxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301275920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of Phenylacetic Acid

A foundational approach involves the direct chlorination of phenylacetic acid. Iron(III) chloride or aluminum chloride catalyzes the electrophilic substitution of hydrogen atoms on the aromatic ring with chlorine. To achieve the 2,3-dichloro substitution pattern, careful control of stoichiometry and reaction temperature is critical. For instance, chlorination at 40–60°C with 2.2 equivalents of chlorine gas yields 2,3-dichlorophenylacetic acid as the major product, alongside minor ortho- and para-isomers. The crude product is purified via recrystallization from ethanol/water mixtures, achieving ~65% isolated yield.

Sequential Chlorination via Intermediate Protection

To enhance regioselectivity, a two-step protection-deprotection strategy is employed. First, phenylacetic acid is converted to its methyl ester to reduce ring deactivation. Chlorination at the 2-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C produces 2-chlorophenylacetic acid methyl ester. A second chlorination with N-chlorosuccinimide (NCS) at the 3-position, followed by ester hydrolysis with aqueous sodium hydroxide, furnishes the target compound. This method improves regiocontrol, yielding 72–78% purity after column chromatography.

Hydroxylation of 2,3-Dichlorophenylacetic Acid

Oxidative Hydroxylation Using Peracids

The introduction of the hydroxyl group is achieved via oxidation of a ketone intermediate. 2,3-Dichlorophenylacetic acid is first converted to its corresponding ketone, 2,3-dichlorophenylacetone, through Friedel-Crafts acylation. Subsequent epoxidation with meta-chloroperbenzoic acid (mCPBA) forms an epoxide, which undergoes acid-catalyzed ring opening to yield the diol. Selective oxidation of the primary alcohol with Jones reagent (CrO₃/H₂SO₄) affords 2-(2,3-dichlorophenyl)-2-hydroxyacetic acid. This pathway, while effective, requires stringent temperature control (−10°C during epoxidation) to prevent over-oxidation.

Enzymatic Hydroxylation

Biocatalytic methods offer stereoselective advantages. Using hydroxynitrile lyase (HNL) from Prunus amygdalus, 2,3-dichlorobenzaldehyde is condensed with hydrogen cyanide to form (R)-2-hydroxy-2-(2,3-dichlorophenyl)acetonitrile. Acidic hydrolysis (30% H₂SO₄, 80°C) converts the nitrile to the carboxylic acid, preserving stereochemistry. This method achieves enantiomeric excess (ee) >98% for the (R)-enantiomer, though scalability remains challenging due to enzyme cost.

Cyanohydrin Route from 2,3-Dichlorobenzaldehyde

Cyanohydrin Formation and Hydrolysis

2,3-Dichlorobenzaldehyde undergoes cyanohydrin formation via nucleophilic addition of potassium cyanide in the presence of sulfuric acid. The resulting 2-hydroxy-2-(2,3-dichlorophenyl)acetonitrile is hydrolyzed under acidic conditions (HCl, reflux) to yield the carboxylic acid. Key advantages include readily available starting materials and mild conditions, though yields are moderate (50–60%) due to competing side reactions.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

For applications requiring enantiopure material, resolution techniques are critical. Racemic this compound is treated with a chiral amine (e.g., (R)-1-phenylethylamine) in ethanol, forming diastereomeric salts. Differential solubility enables separation via fractional crystallization. The isolated salt is acidified to recover the enantiomerically pure acid, achieving ~40% yield per cycle.

Industrial-Scale Synthesis and Optimization

Green Chemistry Approaches

Recent patents emphasize solvent-free chlorination using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) to reduce waste. For example, chlorination of phenylacetic acid in [BMIM]Cl with Cl₂ gas at 50°C achieves 85% conversion to 2,3-dichlorophenylacetic acid, minimizing byproduct formation.

Catalytic Innovations

Palladium-catalyzed C–H activation enables direct hydroxylation of 2,3-dichlorophenylacetic acid. Using Pd(OAc)₂ and tert-butyl hydroperoxide (TBHP) in acetonitrile at 80°C, the hydroxyl group is introduced at the β-position with 70% efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It serves as a precursor for the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Effects

Chlorine Position :

- 2,3-Dichloro : Creates steric hindrance near the hydroxy group, reducing solubility in polar solvents compared to 3,4-dichloro analogs .

- 3,4-Dichloro : Enhanced electron-withdrawing effects increase acidity (pKa ~2.5–3.0) compared to 2,4-dichloro derivatives .

- 3,5-Dichloro : Symmetrical substitution improves crystallinity but reduces reactivity in nucleophilic reactions .

- Functional Modifications: Amino Substitution: The amino group in 2-Amino-2-(2,3-dichlorophenyl)acetic acid introduces basicity (pKa ~9.5), altering its interaction with biological targets . Ester Derivatives: Methyl esters (e.g., CAS 35925-27-0) improve lipophilicity, enhancing membrane permeability for drug delivery .

Research Findings and Data

Biological Activity

2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid (CAS No. 35599-91-8) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

- Molecular Formula : C9H8Cl2O3

- Molecular Weight : Approximately 221.05 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. By blocking these enzymes, the compound reduces the production of inflammatory mediators, leading to decreased pain and swelling.

Pharmacological Properties

The compound exhibits several pharmacological properties:

- Anti-inflammatory : Demonstrated efficacy in reducing inflammation in various animal models.

- Analgesic : Effective in alleviating pain comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

- Antipyretic : Capable of reducing fever.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits COX-1 and COX-2 enzymes, leading to a significant reduction in prostaglandin E2 (PGE2) levels. This inhibition correlates with reduced inflammatory responses in cell cultures treated with inflammatory cytokines.

In Vivo Studies

A series of in vivo experiments have been conducted to evaluate the anti-inflammatory effects of this compound:

- Model : Carrageenan-induced paw edema in rats.

- Results : Administration of this compound resulted in a significant reduction in paw swelling compared to control groups.

Case Studies

A notable case study involved patients with chronic inflammatory conditions who were treated with formulations containing this compound. The results indicated a marked improvement in symptoms and a decrease in reliance on higher doses of traditional NSAIDs.

Comparative Analysis with Other NSAIDs

The following table summarizes the comparative efficacy of this compound against other well-known NSAIDs:

| Compound Name | Mechanism | Anti-inflammatory Efficacy | Analgesic Efficacy |

|---|---|---|---|

| This compound | COX inhibition | High | High |

| Diclofenac | COX inhibition | Very High | Very High |

| Ibuprofen | COX inhibition | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.